

An In-depth Technical Guide to the Physical Properties of 2-Benzylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylquinoline**

Cat. No.: **B154654**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in medicinal chemistry and materials science. Its quinoline core, substituted with a benzyl group at the 2-position, imparts unique physicochemical characteristics that are pivotal for its application in drug design, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of **2-Benzylquinoline**, supported by available data and generalized experimental protocols. A thorough understanding of these properties is essential for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Physicochemical Properties

The physical characteristics of **2-Benzylquinoline** are summarized in the table below. These properties are crucial for predicting its solubility, membrane permeability, and overall behavior in various experimental and physiological environments.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₃ N	PubChem[1]
Molecular Weight	219.28 g/mol	PubChem[1]
Boiling Point	352.5 °C	Not explicitly cited
Melting Point	Data not available	
Calculated XLogP3	4.2	PubChem[1]
Appearance	Not specified	
CAS Number	1745-77-3	PubChem[1]

Note: An experimentally determined melting point for **2-Benzylquinoline** is not readily available in the surveyed literature. The boiling point is reported, indicating its relatively low volatility under standard conditions. The calculated XLogP3 value of 4.2 suggests that **2-Benzylquinoline** is a lipophilic compound, which has implications for its solubility and potential to cross biological membranes.

Solubility Profile

Predicting the solubility of **2-Benzylquinoline** is critical for its handling, formulation, and biological testing. Based on its lipophilic nature, it is expected to exhibit poor solubility in aqueous solutions and good solubility in a range of organic solvents.

Solvent	Expected Solubility	Rationale
Water	Poor	High lipophilicity (XLogP3 = 4.2) and lack of significant hydrogen bonding donors.
Ethanol	Soluble	The presence of the polar hydroxyl group in ethanol can interact with the nitrogen atom of the quinoline ring.
Methanol	Soluble	Similar to ethanol, its polarity allows for favorable interactions.
Acetone	Soluble	A polar aprotic solvent capable of dissolving a wide range of organic compounds.
Chloroform	Soluble	A nonpolar organic solvent that is effective in dissolving lipophilic compounds.

Note: The solubility data presented is qualitative and inferred from the general principles of "like dissolves like". Quantitative solubility studies are recommended for specific applications.

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **2-Benzylquinoline**. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum of **2-Benzylquinoline** is expected to show distinct signals for the aromatic protons on both the quinoline and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern and electronic environment. The methylene protons are expected to appear as a singlet around δ 4.0-5.0 ppm.

- ^{13}C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will display signals in the δ 120-160 ppm range. The benzylic carbon is expected to resonate in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Benzylquinoline** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

- C-H stretching (aromatic): \sim 3000-3100 cm^{-1}
- C-H stretching (aliphatic): \sim 2850-3000 cm^{-1}
- C=C and C=N stretching (aromatic rings): \sim 1450-1600 cm^{-1}
- C-H bending: \sim 690-900 cm^{-1} (characteristic of aromatic substitution patterns)

Mass Spectrometry

Mass spectrometry of **2-Benzylquinoline** would show a molecular ion peak (M^+) corresponding to its molecular weight (219.28 g/mol). Fragmentation patterns would likely involve the loss of the benzyl group or fragments from the quinoline ring system, providing further structural confirmation.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2-Benzylquinoline** are not widely published. Therefore, generalized and standard procedures are provided below.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, purified sample of **2-Benzylquinoline** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point.

Determination of Boiling Point

Due to its high boiling point, distillation is the preferred method. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The temperature should remain constant during the distillation of a pure compound.

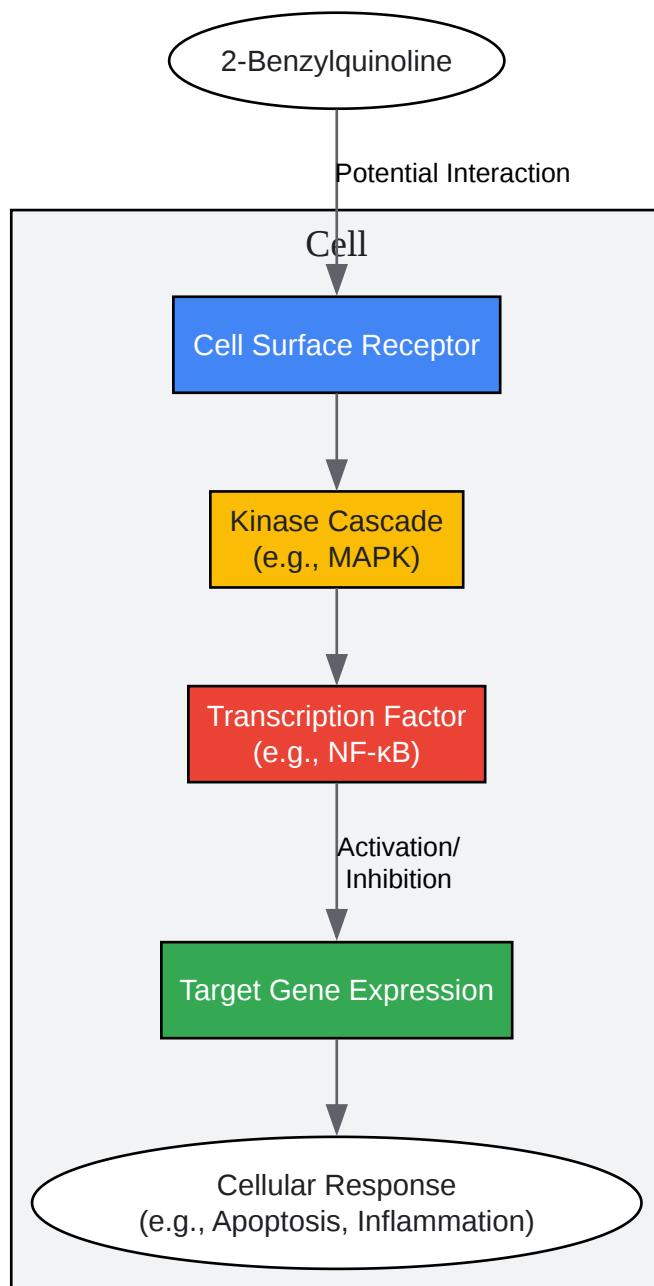
Determination of Solubility (Shake-Flask Method)

- An excess amount of **2-Benzylquinoline** is added to a known volume of the solvent of interest in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of **2-Benzylquinoline** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of 2-Benzylquinoline

While a specific, detailed protocol for the synthesis of **2-Benzylquinoline** was not found in the immediate search results, a general approach involves the reaction of a quinoline precursor with a benzylating agent. One plausible method is the reaction of 2-chloroquinoline with a benzyl Grignard reagent or a similar organometallic species.

Logical Workflow for Synthesis:


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Benzylquinoline**.

Biological Context and Signaling Pathways

The biological activities of many isoquinoline alkaloids have been reported, often involving interactions with various signaling pathways.^[2] While specific pathways for **2-Benzylquinoline** are not well-documented, related benzylisoquinoline alkaloids are known to modulate pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some benzylisoquinoline alkaloids have been shown to influence the activity of kinases and transcription factors. Further research is required to elucidate the specific molecular targets and signaling cascades affected by **2-Benzylquinoline**.

Hypothetical Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

A hypothetical signaling pathway potentially modulated by **2-Benzylquinoline**.

Conclusion

This technical guide has synthesized the available information on the physical properties of **2-Benzylquinoline**. While core data such as molecular weight and boiling point are established, further experimental determination of properties like melting point and quantitative solubility in

various solvents is necessary for a complete profile. The provided generalized experimental protocols offer a starting point for such investigations. The structural and physicochemical information presented herein is vital for researchers and scientists working on the development of **2-Benzylquinoline**-based compounds for pharmaceutical and other applications. Future studies should focus on elucidating its precise biological mechanisms of action to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. eprints.usm.my [eprints.usm.my]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Benzylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154654#physical-properties-of-2-benzylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com